2-(2-bromo-4-fluorophenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-bromo-4-fluorophenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one is a synthetic organic compound that belongs to the class of azetidines This compound is characterized by the presence of a bromo-fluorophenyl group, a triazole ring, and an azetidine moiety
Preparation Methods
The synthesis of 2-(2-bromo-4-fluorophenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the bromo-fluorophenyl intermediate: This step involves the bromination and fluorination of a suitable phenyl precursor.
Synthesis of the triazole ring: The triazole ring is formed through a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions.
Azetidine ring formation: The azetidine ring is synthesized through a cyclization reaction, which may involve the use of suitable amines and electrophiles.
Coupling of intermediates: The final step involves coupling the bromo-fluorophenyl intermediate with the triazole-azetidine intermediate under appropriate reaction conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
2-(2-bromo-4-fluorophenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Substitution reactions: The bromo and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions, particularly at the azetidine ring and triazole moiety, resulting in different oxidation states and functional groups.
Cyclization reactions: The presence of multiple reactive sites allows for potential cyclization reactions, forming new ring structures.
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., sodium borohydride, lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-bromo-4-fluorophenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-fluorophenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The triazole ring and azetidine moiety are key structural features that contribute to its binding affinity and specificity. Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
2-(2-bromo-4-fluorophenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one can be compared with other similar compounds, such as:
2-(3-bromo-4-fluorophenoxy)-3-fluoropyridine: This compound shares the bromo-fluorophenyl group but differs in the presence of a pyridine ring instead of the triazole and azetidine moieties.
1-(2-bromo-4-fluorophenyl)-3-(2H-1,2,3-triazol-2-yl)propan-1-one: This compound has a similar structure but lacks the azetidine ring, which may affect its chemical reactivity and biological activity.
The uniqueness of this compound lies in its combination of the bromo-fluorophenyl group, triazole ring, and azetidine moiety, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-bromo-4-fluorophenyl)-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrFN4O/c14-12-6-10(15)2-1-9(12)5-13(20)18-7-11(8-18)19-16-3-4-17-19/h1-4,6,11H,5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTBKMSXHPYVEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=C(C=C(C=C2)F)Br)N3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.